molecular formula C11H11N3S B139225 2-(4'-Isothiocyanatobenzyl)imidazoline CAS No. 130262-94-1

2-(4'-Isothiocyanatobenzyl)imidazoline

Cat. No. B139225
M. Wt: 217.29 g/mol
InChI Key: RUXDSTKVMLGBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Isothiocyanatobenzyl)imidazoline, also known as IBZI, is a chemical compound that has been widely studied for its potential applications in scientific research. IBZI is a derivative of imidazoline and is known for its ability to bind to alpha-2 adrenergic receptors.

Mechanism Of Action

2-(4'-Isothiocyanatobenzyl)imidazoline acts as an agonist for alpha-2 adrenergic receptors, which are G protein-coupled receptors. When 2-(4'-Isothiocyanatobenzyl)imidazoline binds to these receptors, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and a decrease in blood pressure.

Biochemical And Physiological Effects

2-(4'-Isothiocyanatobenzyl)imidazoline has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the release of norepinephrine and other neurotransmitters, leading to a reduction in sympathetic nervous system activity. Additionally, 2-(4'-Isothiocyanatobenzyl)imidazoline has been shown to have analgesic properties and may be useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4'-Isothiocyanatobenzyl)imidazoline in lab experiments is its specificity for alpha-2 adrenergic receptors. This allows researchers to study the effects of alpha-2 receptor activation without affecting other receptor systems. However, one limitation of 2-(4'-Isothiocyanatobenzyl)imidazoline is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-(4'-Isothiocyanatobenzyl)imidazoline. One area of interest is the development of more potent and selective alpha-2 adrenergic receptor agonists. Additionally, 2-(4'-Isothiocyanatobenzyl)imidazoline may have potential applications in the treatment of pain and other conditions related to sympathetic nervous system activity. Further research is needed to fully understand the potential of 2-(4'-Isothiocyanatobenzyl)imidazoline in these areas.

Synthesis Methods

The synthesis of 2-(4'-Isothiocyanatobenzyl)imidazoline involves the reaction of 4-isothiocyanatobenzyl chloride with imidazole in the presence of a base. The resulting product is purified through column chromatography and characterized using various spectroscopic methods.

Scientific Research Applications

2-(4'-Isothiocyanatobenzyl)imidazoline has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and physiology. It has been shown to have an affinity for alpha-2 adrenergic receptors, which are involved in the regulation of neurotransmitter release and blood pressure.

properties

CAS RN

130262-94-1

Product Name

2-(4'-Isothiocyanatobenzyl)imidazoline

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-[(4-isothiocyanatophenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11N3S/c15-8-14-10-3-1-9(2-4-10)7-11-12-5-6-13-11/h1-4H,5-7H2,(H,12,13)

InChI Key

RUXDSTKVMLGBTO-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC=C(C=C2)N=C=S

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C=C2)N=C=S

Other CAS RN

130262-94-1

synonyms

2-(4'-isothiocyanatobenzyl)imidazoline
2-IBI

Origin of Product

United States

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